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tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate Documentation Hub
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Protocols & Analytical Methods
Application Note: Step-by-Step Synthesis Protocol for tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate
Application Note: Step-by-Step Synthesis Protocol for tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application: Synthesis of sterically hindered, orthogonally protected alpha,alpha-dimethyl benzylic amines for drug discovery and structural rigidification.
Strategic Rationale & Retrosynthetic Analysis
The incorporation of α,α -dimethyl benzylic amine motifs is a common strategy in medicinal chemistry to improve metabolic stability, restrict conformational flexibility, and enhance lipophilicity. However, synthesizing the target molecule, tert-butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate , presents distinct chemoselectivity and steric challenges.
Standard nucleophilic substitution ( SN2 ) methods, such as the Mitsunobu reaction, fail on tertiary alcohols due to extreme steric hindrance. Furthermore, the presence of the ortho-bromide strictly precludes the use of standard catalytic hydrogenation (e.g., H2 on Pd/C ) during late-stage reductions, as this would trigger unwanted hydrodehalogenation.
To bypass these limitations, this protocol utilizes a highly reliable, self-validating four-step sequence:
-
Gem-dimethylation of an ester via Grignard addition[1].
-
Lewis acid-mediated SN1 azidation to overcome steric hindrance[2].
-
Chemoselective Staudinger reduction to preserve the aryl bromide[3].
-
Standard Boc-protection to yield the final carbamate.
Synthetic Workflow
Figure 1: Four-step synthetic workflow for the preparation of the target Boc-protected tertiary benzylic amine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-(2-Bromophenyl)propan-2-ol
Causality Insight: Methylmagnesium bromide ( MeMgBr ) is preferred over methyllithium ( MeLi ) for this transformation. MeLi is highly basic and can trigger premature halogen-metal exchange with the ortho-bromide, whereas the Grignard reagent provides clean, selective double-addition to the ester[1].
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Reaction: Dissolve methyl 2-bromobenzoate (10.0 g, 46.5 mmol, 1.0 eq) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dropwise add MeMgBr (3.0 M in diethyl ether, 38.7 mL, 116.2 mmol, 2.5 eq) over 30 minutes. Maintain the internal temperature below 10 °C to prevent side reactions.
-
Stirring: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: The crude tertiary alcohol is typically >95% pure and can be used directly in the next step without column chromatography.
Step 2: Synthesis of 1-Bromo-2-(2-azidopropan-2-yl)benzene
Causality Insight: Because tertiary alcohols cannot undergo SN2 displacement, we utilize Boron trifluoride diethyl etherate ( BF3⋅OEt2 ) as a Lewis acid to coordinate with the hydroxyl group. This promotes heterolysis, forming a stable tertiary benzylic carbocation ( SN1 pathway), which is rapidly trapped by trimethylsilyl azide ( TMSN3 )[2].
Figure 2: Mechanistic pathway of the Lewis acid-mediated SN1 azidation of the tertiary benzylic alcohol.
CRITICAL SAFETY WARNING: Azides react with transition metals (e.g., copper) to form highly explosive metal azides. Do not use metal spatulas or needles. Furthermore, under acidic conditions, highly toxic and explosive hydrazoic acid ( HN3 ) vapor can form. Ensure all waste is properly quenched and maintained at pH > 7[3].
-
Setup: In a 250 mL flask under argon, dissolve 2-(2-bromophenyl)propan-2-ol (9.0 g, 41.8 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (90 mL). Cool to 0 °C.
-
Addition: Add TMSN3 (7.2 g, 62.7 mmol, 1.5 eq) via a plastic syringe. Stir for 5 minutes.
-
Activation: Dropwise add BF3⋅OEt2 (7.1 g, 50.1 mmol, 1.2 eq). The solution will darken. Stir at 0 °C for 1 hour, then warm to RT and stir for an additional 3 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (50 mL) to ensure the pH remains alkaline (preventing HN3 formation). Extract with DCM ( 2×50 mL). Wash with brine, dry over Na2SO4 , and concentrate. Use the crude azide immediately.
Step 3: Synthesis of 2-(2-Bromophenyl)propan-2-amine
Causality Insight: The Staudinger reduction is chosen specifically for its chemoselectivity. It smoothly reduces the sterically hindered azide to a primary amine via a phosphazene intermediate, leaving the sensitive aryl bromide bond completely intact[3].
-
Setup: Dissolve the crude azide (~10.0 g, 41.6 mmol, 1.0 eq) in THF (100 mL) and Water (10 mL).
-
Reduction: Add Triphenylphosphine ( PPh3 ) (13.1 g, 49.9 mmol, 1.2 eq) in portions. Nitrogen gas evolution will be immediately visible.
-
Heating: Once gas evolution subsides, heat the mixture to 50 °C for 12 hours to ensure complete hydrolysis of the intermediate aza-ylide.
-
Workup: Cool to RT and concentrate the THF under vacuum. Acidify the aqueous residue with 1M HCl to pH 2, and wash with Diethyl Ether ( 3×50 mL) to remove triphenylphosphine oxide ( O=PPh3 ).
-
Isolation: Basify the aqueous layer with 2M NaOH to pH 12. Extract the free amine with DCM ( 3×50 mL). Dry over Na2SO4 and concentrate to yield the pure amine.
Step 4: Synthesis of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate
-
Setup: Dissolve the amine (8.0 g, 37.3 mmol, 1.0 eq) in DCM (80 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (7.2 g, 55.9 mmol, 1.5 eq).
-
Protection: Add Di-tert-butyl dicarbonate ( Boc2O ) (8.9 g, 41.0 mmol, 1.1 eq) portion-wise.
-
Stirring: Stir at RT for 16 hours.
-
Workup & Purification: Wash the organic layer with 0.5M HCl (to remove unreacted amine), followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford the target compound as a white solid.
Quantitative Data & Yield Summary
| Step | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Expected Yield (%) | Expected Purity (HPLC) |
| 1 | Grignard Addition | MeMgBr , THF | 0 to RT | 2.5 | 85 - 90 | >95% |
| 2 | SN1 Azidation | TMSN3 , BF3⋅OEt2 , DCM | 0 to RT | 4.0 | 75 - 80 | >90% |
| 3 | Staudinger Reduction | PPh3 , THF/ H2O | RT to 50 | 12.0 | 80 - 85 | >95% |
| 4 | Boc Protection | Boc2O , DIPEA, DCM | RT | 16.0 | 90 - 95 | >98% |
Process Scale-Up Note: The Ritter Alternative
While the azide route described above is highly efficient for discovery-scale synthesis (1–50 grams), the use of TMSN3 poses significant explosive hazards at the pilot-plant scale[3]. For process-scale manufacturing (>1 kg), drug development professionals should transition to a Ritter Reaction workflow. In this alternative, the tertiary alcohol (Intermediate 1) is reacted with chloroacetonitrile in the presence of concentrated sulfuric acid to form a chloroacetamide, which is subsequently cleaved using thiourea to yield the primary amine (Intermediate 3) without the use of explosive azide intermediates.
Sources
Generating Functionalized Aryllithium Intermediates: Application Notes for the Selective Lithiation of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate
Generating Functionalized Aryllithium Intermediates: Application Notes for the Selective Lithiation of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic generation of aryllithium intermediates from tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate. Two primary methodologies, halogen-metal exchange and directed ortho-lithiation, are presented with comprehensive, step-by-step protocols. The causality behind experimental choices, including the selection of organolithium reagents, solvents, and temperature, is explained to ensure scientifically sound and reproducible outcomes. This guide emphasizes the practical application of these powerful synthetic tools for creating functionalized aromatic compounds, a cornerstone of modern medicinal chemistry and materials science.
Introduction: The Synthetic Utility of Aryllithium Species
Aryllithium compounds are highly reactive and versatile intermediates in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. Their utility stems from their strong nucleophilic and basic character, allowing for reactions with a wide range of electrophiles. The regioselective generation of these species is paramount for the efficient construction of complex molecular architectures. This application note focuses on two powerful strategies for the selective lithiation of the sterically hindered substrate, tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate: halogen-metal exchange and directed ortho-lithiation (DoM).
The target substrate presents interesting challenges and opportunities. The presence of a bromine atom allows for halogen-metal exchange, a rapid and often high-yielding reaction.[1] Concurrently, the N-Boc-carbamate group can act as a Directed Metalation Group (DMG), facilitating deprotonation at the ortho position.[2][3] The steric bulk of the tert-butyl and propan-2-yl groups will also play a significant role in influencing the regioselectivity of these transformations.[4] Understanding the interplay of these factors is crucial for achieving the desired synthetic outcome.
Mechanistic Considerations: A Tale of Two Pathways
The choice between halogen-metal exchange and directed ortho-lithiation is dictated by the desired position of functionalization on the aromatic ring.
Halogen-Metal Exchange: A Direct Swap
This reaction involves the exchange of a halogen atom (in this case, bromine) with a lithium atom from an organolithium reagent.[1] It is typically a very fast process, often occurring at low temperatures to prevent side reactions.[5] The generally accepted trend for the rate of exchange is I > Br > Cl.[1] The resulting aryllithium species is formed at the carbon atom that was previously bonded to the bromine.
For tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate, this pathway leads to the formation of the 2-lithio derivative. The choice of organolithium reagent and solvent is critical for the success of this reaction. n-Butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are commonly employed, with t-BuLi often being more reactive.[6][7]
Directed ortho-Lithiation (DoM): The Power of a Directing Group
DoM is a powerful tool for the regioselective functionalization of aromatic compounds.[2][8] It relies on the presence of a Directed Metalation Group (DMG), which coordinates to the organolithium reagent, thereby directing deprotonation to the adjacent ortho position.[9] Carbamates are effective DMGs.[10]
In the case of our substrate, the N-Boc-carbamate group can direct lithiation to the C6 position, ortho to the bromine-bearing carbon. This pathway competes with the halogen-metal exchange. The outcome is highly dependent on the reaction conditions, particularly the choice of base and temperature. Steric hindrance around the DMG can also influence the feasibility of this reaction.[4]
Experimental Protocols and Strategic Choices
The following protocols provide detailed procedures for both halogen-metal exchange and directed ortho-lithiation of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate. The rationale behind key experimental parameters is discussed to provide a deeper understanding of the reaction design.
Protocol 1: Halogen-Metal Exchange for C2-Functionalization
This protocol is designed to favor the bromine-lithium exchange, leading to the formation of the 2-lithio intermediate.
Key Experimental Parameters:
| Parameter | Recommended Condition | Rationale |
| Organolithium Reagent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | t-BuLi is generally more reactive for halogen-metal exchange and less prone to side reactions like nucleophilic addition.[6][7] n-BuLi can also be effective, especially in the presence of THF.[11] |
| Solvent | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | Ethereal solvents are crucial for solvating the organolithium reagent and promoting the exchange reaction.[6][7] THF is generally a better coordinating solvent than Et₂O.[12] |
| Temperature | -78 °C | Low temperatures are critical to suppress side reactions, such as attack on the carbamate carbonyl or elimination pathways.[5] The stability of the aryllithium intermediate is also enhanced at cryogenic temperatures.[12] |
| Reaction Time | 15-60 minutes | Halogen-metal exchange is typically a rapid process. The reaction time should be sufficient for complete exchange but short enough to minimize decomposition of the aryllithium species. |
| Quenching Electrophile | Various (e.g., DMF, CO₂, aldehydes, ketones) | The choice of electrophile will determine the final functional group introduced at the C2 position. The electrophile should be added at low temperature to ensure efficient trapping of the aryllithium intermediate.[13] |
Step-by-Step Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate (1.0 eq).
-
Dissolve the substrate in anhydrous THF (or Et₂O) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or t-BuLi (1.1 eq) in an appropriate solvent (e.g., hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the desired electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Directed ortho-Lithiation for C6-Functionalization
This protocol aims to exploit the directing ability of the N-Boc group to achieve lithiation at the C6 position.
Key Experimental Parameters:
| Parameter | Recommended Condition | Rationale |
| Organolithium Reagent | sec-Butyllithium (s-BuLi) or n-BuLi/TMEDA | s-BuLi is a stronger base than n-BuLi and can be more effective for deprotonation.[14] The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down organolithium aggregates and increase the basicity of n-BuLi, favoring deprotonation over halogen exchange.[10] |
| Solvent | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | Ethereal solvents are necessary for the lithiation reaction. |
| Temperature | -78 °C to -40 °C | While starting at -78 °C is standard, a slightly higher temperature may be required to overcome the activation energy for deprotonation, especially given the steric hindrance. Careful temperature control is essential. |
| Reaction Time | 1-3 hours | Directed lithiation is generally slower than halogen-metal exchange. Longer reaction times are often necessary to achieve complete deprotonation. |
| Quenching Electrophile | Various | As in the halogen-metal exchange protocol, the choice of electrophile will determine the functionality introduced at the C6 position. |
Step-by-Step Protocol:
-
Follow steps 1-3 from Protocol 1.
-
If using the n-BuLi/TMEDA system, add TMEDA (1.2 eq) to the solution of the substrate and stir for 15 minutes at -78 °C.
-
Slowly add a solution of s-BuLi or n-BuLi (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -40 °C and stir for an additional 1-2 hours.
-
Cool the reaction back down to -78 °C before adding the electrophile.
-
Add the desired electrophile (1.2 eq) dropwise at -78 °C.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Visualization of Reaction Pathways
The following diagrams illustrate the key steps in both the halogen-metal exchange and directed ortho-lithiation pathways.
Figure 1: Halogen-Metal Exchange Workflow.
Figure 2: Directed ortho-Lithiation Workflow.
Troubleshooting and Optimization
-
Low Yield: If low yields are observed, ensure all reagents and solvents are strictly anhydrous. The presence of moisture will quench the organolithium species. Consider increasing the equivalents of the organolithium reagent.
-
Mixture of Products: If a mixture of C2 and C6 functionalized products is obtained, careful optimization of the reaction conditions is necessary. For halogen-metal exchange, ensure the reaction is performed at a very low temperature and for a short duration. For directed ortho-lithiation, consider using a stronger base or a longer reaction time at a slightly elevated (but still low) temperature.
-
Decomposition: If decomposition of the starting material or product is observed, ensure the temperature is strictly controlled throughout the reaction and workup. The aryllithium intermediates can be thermally unstable.[12]
Conclusion
The selective functionalization of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate can be effectively achieved through either halogen-metal exchange or directed ortho-lithiation. The choice of methodology is dictated by the desired regiochemical outcome. By carefully controlling the reaction parameters, including the organolithium reagent, solvent, and temperature, researchers can generate the desired aryllithium intermediate with high selectivity and subsequently trap it with a variety of electrophiles. These protocols provide a solid foundation for the synthesis of novel and complex aromatic compounds for applications in drug discovery and materials science.
References
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Directed Ortho Metalation | Chem-Station Int. Ed. ([Link])
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Directed ortho metalation - Wikipedia ([Link])
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In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles - PMC. ([Link])
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On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed. ([Link])
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Directed Ortho Metalation - Organic Chemistry Portal. ([Link])
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Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C - CoLab.ws. ([Link])
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Organolithium reagent - Wikipedia. ([Link])
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Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. ([Link])
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Mechanism of aromatic lithiation reactions--Importance of steric factors. ([Link])
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Directed (ortho) Metallation. ([Link])
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Reactions of Difunctional Electrophiles with Functionalized Aryllithium Compounds: Remarkable Chemoselectivity by Flash Chemistry | Request PDF - ResearchGate. ([Link])
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Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed. ([Link])
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Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans - ACS Publications. ([Link])
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Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboronates. ([Link])
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Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2 - ACG Publications. ([Link])
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Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC. ([Link])
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General Principles of ortho -Lithiation in Arylphosphinamides | Request PDF - ResearchGate. ([Link])
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Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C | The Journal of Organic Chemistry - ACS Publications. ([Link])
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Directed Metalation: A Survival Guide - Baran Lab. ([Link])
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Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene - PubMed. ([Link])
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Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene | Request PDF - ResearchGate. ([Link])
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Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar. ([Link])
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Complex-Induced Proximity Effect in Lithiation: Unveiling Recent Potentials in Organic Synthesis of Biologically. ([Link])
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Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ. ([Link])
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Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. ([Link])
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Effect of temperature (T) and residence time (t R ) in the Br/Li... - ResearchGate. ([Link])
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tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides - Organic Chemistry Portal. ([Link])
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Technical Notes & Optimization
Technical Support Center: Optimization of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate Synthesis
Technical Support Center: Optimization of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate Synthesis
Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the synthesis of highly sterically hindered carbamates. Here, we address the specific mechanistic challenges of protecting tert-alkylamines and provide field-proven, self-validating protocols to maximize your reaction yields.
Mechanistic Troubleshooting & FAQs
Q1: Why does the standard Boc protection protocol (Boc₂O, Et₃N/DIPEA, DCM) yield <10% for my substrate? A1: The failure is rooted in severe steric hindrance. Your starting material, 2-(2-bromophenyl)propan-2-amine[1], is a tert-alkylamine (an α,α -dimethylbenzylamine derivative). The combination of the gem-dimethyl group on the α -carbon and the bulky ortho-bromo substituent on the phenyl ring creates a massive steric shield around the nitrogen lone pair. Standard protocols rely on the inherent nucleophilicity of the neutral amine to attack the bulky di-tert-butyl dicarbonate (Boc₂O)[2]. In this sterically congested environment, the activation energy for this nucleophilic attack is prohibitively high, leading to unreacted starting material or trace yields.
Q2: How can I alter the reaction pathway to force the protection and improve the yield? A2: You must switch the reaction mechanism from a neutral amine nucleophilic addition to an amide-anion mediated attack . By treating the hindered amine with a strong, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS) at cryogenic temperatures, you quantitatively deprotonate the amine[3]. The resulting negatively charged amide anion is exponentially more nucleophilic and possesses a smaller solvation sphere, allowing it to readily attack Boc₂O despite the extreme steric bulk[4].
Q3: I attempted the NaHMDS method, but I am seeing a mixture of mono-Boc and di-Boc protected products. How do I control this? A3: Over-protection is a known artifact of the NaHMDS protocol when applied to aryl and hindered amines[3]. Once the first Boc group is installed, the resulting carbamate N-H proton becomes highly acidic. Excess NaHMDS will rapidly deprotonate the mono-Boc product, which then attacks a second equivalent of Boc₂O. Resolution: To strictly isolate the mono-Boc product—tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate[5]—limit the stoichiometry to exactly 1.05 equivalents of NaHMDS and 1.1 equivalents of Boc₂O, and quench the reaction rapidly after 1 hour. Alternatively, allow the di-Boc formation to proceed to completion, and selectively cleave one Boc group using mild basic hydrolysis (e.g., K₂CO₃ in MeOH), which is often higher yielding overall.
Q4: Are there catalyst-based alternatives if I cannot use organometallic bases or cryogenic conditions? A4: Yes, though they generally offer moderate yields compared to the NaHMDS route. You can utilize Lewis acid catalysts like Zn(ClO₄)₂·6H₂O under solvent-free conditions[6]. Instead of activating the amine, the Lewis acid coordinates to the carbonyl oxygens of the Boc₂O pyrocarbonate, increasing its electrophilicity. This lowers the activation barrier enough for the hindered neutral amine to react, though yields for ortho-halo tert-alkylamines typically plateau around 40-50%.
Comparative Reaction Metrics
To assist in selecting the appropriate synthetic route, the following table summarizes the quantitative data and expected outcomes for various Boc-protection strategies applied to 2-(2-bromophenyl)propan-2-amine.
| Reaction Conditions | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Mechanism of Activation |
| Standard | Et₃N or DIPEA (2.0 eq) | DCM | 25 | 24 | < 10% | Amine Nucleophilicity |
| DMAP Catalyzed | Et₃N + DMAP (0.1 eq) | THF | 65 (Reflux) | 24 | 20 - 30% | Acylpyridinium Intermediate |
| Lewis Acid | Zn(ClO₄)₂ (0.1 eq) | Neat | 40 | 12 | 40 - 50% | Pyrocarbonate Activation |
| Strong Base | NaHMDS (1.05 eq) | THF | -78 to 25 | 3 | 85 - 95% | Amide Anion Formation |
Mechanistic Workflow
Mechanistic workflow for overcoming steric hindrance in the Boc protection of tert-alkylamines.
Self-Validating Experimental Protocol
Optimized Route: NaHMDS-Mediated Boc Protection
This step-by-step methodology utilizes in-process self-validation checkpoints to ensure the chemical integrity of the reaction at every stage.
Step 1: Preparation & Inert Atmosphere
-
Action: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Dissolve 2-(2-bromophenyl)propan-2-amine (10.0 mmol, 2.14 g)[1] in 50 mL of anhydrous THF (0.2 M).
-
Self-Validation Checkpoint: The solution must be completely clear and colorless. If any cloudiness is observed, adventitious moisture is present. Discard and re-dry the solvent, as water will violently quench the NaHMDS and halt the reaction.
Step 2: Cryogenic Deprotonation
-
Action: Submerge the flask in a dry ice/acetone bath and equilibrate to -78 °C. Dropwise add NaHMDS (2.0 M in THF, 10.5 mmol, 5.25 mL) via a syringe pump over 15 minutes. Stir for 45 minutes at -78 °C.
-
Self-Validation Checkpoint: A subtle color shift to pale yellow typically indicates the successful formation of the amide anion. To validate complete deprotonation before proceeding, a micro-aliquot quenched in D₂O should show complete deuterium incorporation at the amine nitrogen via ¹H-NMR.
Step 3: Electrophilic Addition
-
Action: Dissolve Boc₂O (11.0 mmol, 2.40 g) in 10 mL anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C[4]. Maintain at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The highly polar starting amine ( Rf≈0.1 , ninhydrin active) must completely disappear, replaced by a new UV-active spot ( Rf≈0.6 ) corresponding to the Boc-protected product[5]. If the starting material persists, the initial deprotonation was incomplete.
Step 4: Quench and Isolation
-
Action: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate as a crystalline solid[5].
References
1.[5] Title: tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate - NextSDS Source: nextsds.com URL:
2.[1] Title: 2-(2-Bromophenyl)propan-2-amine, 97% Purity, C9H12BrN, 1 gram - CP Lab Safety Source: calpaclab.com URL:
3.[3] Title: an improved synthesis of n-boc protected aryl amines Source: tandfonline.com URL:
4.[2] Title: tert-Butyloxycarbonyl protecting group — Grokipedia Source: grokipedia.com URL:
5.[4] Title: Enantioselective and Diastereoselective Azo-coupling/Iminium-Cyclizations: A Unified Strategy for the Total Syntheses of (-) - Rsc.org Source: rsc.org URL:
6.[6] Title: A Simple, Rapid, and Efficient N-Boc Protection of Amines under Ultrasound Irradiation and Catalyst-Free Conditions | Request PDF - ResearchGate Source: researchgate.net URL:
Sources
optimizing palladium catalyst loading for tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate cross-coupling
optimizing palladium catalyst loading for tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate cross-coupling
Topic: Optimizing Palladium Catalyst Loading for tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction for the Senior Application Scientist
Welcome to our dedicated technical support center. As a Senior Application Scientist, I understand the nuances and challenges inherent in complex organic transformations. The Buchwald-Hartwig amination of sterically hindered substrates, such as tert-butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate, is a prime example of a reaction where success hinges on the careful optimization of multiple parameters, with palladium catalyst loading being a critical factor. This guide is designed to provide you with in-depth, practical advice, moving beyond simple protocols to explain the underlying principles that govern these reactions. Our goal is to empower you to not only troubleshoot your current experiments but also to intelligently design future synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of palladium catalyst loading in a cross-coupling reaction?
A1: Palladium catalyst loading, typically expressed in mol%, dictates the concentration of the active catalytic species available to drive the reaction. A higher loading can increase the reaction rate but may also lead to a greater likelihood of side reactions and makes the process less cost-effective. Conversely, a lower loading is more economical and can sometimes improve selectivity, but may result in incomplete conversion or slower reaction times. The goal of optimization is to find the lowest possible catalyst loading that provides a high yield of the desired product in a reasonable timeframe.
Q2: Why is the cross-coupling of tert-butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate particularly challenging?
A2: This substrate presents a significant steric challenge. The ortho-isopropyl group on the phenyl ring and the bulky tert-butyl carbamate on the nitrogen atom create substantial steric hindrance around the reaction centers. This can impede both the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond.[1]
Q3: What is a good starting palladium catalyst loading for this type of sterically hindered substrate?
A3: For challenging couplings involving sterically hindered substrates, it is advisable to start with a higher catalyst loading than for simple systems. A loading of 1-2 mol% of a palladium precatalyst is a common starting point for optimization.[2] If the reaction is sluggish or gives a low yield, increasing the loading to 3-5 mol% can be attempted before exploring other variables.
Q4: What are "precatalysts" and why are they recommended for this reaction?
A4: Palladium precatalysts are stable Pd(II) complexes that are readily converted to the active Pd(0) species under the reaction conditions. Modern palladacycle precatalysts, such as the Buchwald G3 and G4 precatalysts, are often more effective than traditional sources like Pd(OAc)₂ because they generate the active LPd(0) catalyst more cleanly and efficiently.[2] This is particularly important for sterically hindered substrates where efficient catalyst turnover is crucial.
Q5: How does the choice of ligand impact the optimal palladium loading?
A5: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or tBuXPhos are often necessary to promote efficient coupling.[3] These ligands can stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings to be used effectively.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is a common issue, and a systematic approach is key to identifying the root cause.
-
Possible Cause 1: Inefficient Catalyst Activation.
-
Explanation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. This can be due to impurities in the reagents or solvent, or an inappropriate choice of precatalyst.
-
Solution:
-
Switch to a modern precatalyst: If you are using a traditional palladium source like Pd(OAc)₂, consider switching to a Buchwald G3 or G4 palladacycle precatalyst.[2]
-
Ensure inert conditions: Rigorously degas your solvent and ensure your reaction is set up under an inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands.
-
Check reagent purity: Impurities in the amine or aryl bromide can act as catalyst poisons. Purify starting materials if necessary.
-
-
-
Possible Cause 2: Steric Hindrance Inhibiting the Catalytic Cycle.
-
Explanation: The bulky nature of the substrates may be preventing efficient oxidative addition or reductive elimination.
-
Solution:
-
Ligand Screening: The choice of ligand is paramount. For secondary amines, RuPhos is a good starting point. For particularly challenging couplings, consider more specialized, bulky ligands like tBuXPhos.[3][4] A small ligand screen is often the most effective way to identify the optimal choice for your specific substrate combination.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the difficult steps in the catalytic cycle. However, be mindful that excessively high temperatures can also lead to catalyst decomposition. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) is recommended.
-
-
-
Possible Cause 3: Suboptimal Base or Solvent.
-
Explanation: The base is crucial for deprotonating the amine, and the solvent affects the solubility of all components and the stability of the catalytic species.
-
Solution:
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2][5] If your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[2]
-
Solvent Choice: Aprotic, non-polar solvents like toluene or dioxane are generally good choices. If solubility is an issue, a more polar aprotic solvent like tert-amyl alcohol could be explored.[6]
-
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate is a clear sign of catalyst deactivation.
-
Possible Cause 1: Ligand Dissociation.
-
Explanation: The phosphine ligand can dissociate from the palladium center, leading to the aggregation of "naked" Pd(0) atoms into inactive palladium black.
-
Solution:
-
Increase Ligand-to-Palladium Ratio: If you are not using a precatalyst, increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1) can sometimes help to better stabilize the catalytic species. Be aware that a large excess of ligand can also inhibit the reaction.
-
Choose a More Robusta Ligand: Some bulky biarylphosphine ligands are designed to be more resistant to dissociation.
-
-
-
Possible Cause 2: High Reaction Temperature.
-
Explanation: Excessive heat can accelerate catalyst decomposition.
-
Solution:
-
Lower the Reaction Temperature: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. It may be necessary to extend the reaction time.
-
-
Issue 3: Significant Side Product Formation
The formation of byproducts reduces the yield of the desired product and complicates purification.
-
Possible Cause 1: Hydrodehalogenation.
-
Explanation: The aryl bromide is reduced to the corresponding arene (2-isopropyl-N-tert-butoxycarbonylaniline).
-
Solution:
-
Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.
-
Lower the Reaction Temperature: Higher temperatures can sometimes promote this pathway.
-
-
-
Possible Cause 2: Homocoupling.
-
Explanation: Dimerization of the aryl bromide.
-
Solution:
-
Optimize Catalyst Loading: This side reaction can sometimes be minimized by adjusting the catalyst loading.
-
Ensure Efficient Stirring: In heterogeneous mixtures, poor stirring can lead to localized high concentrations of reagents, which may promote homocoupling.
-
-
Experimental Protocols
General Protocol for Optimizing Palladium Catalyst Loading
This protocol outlines a systematic approach to finding the optimal catalyst loading for the cross-coupling of tert-butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate with a generic secondary amine.
Materials:
-
tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
Bulky phosphine ligand (e.g., RuPhos)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add the aryl bromide, secondary amine, base, and magnetic stir bar to the reaction vial.
-
Catalyst Addition: In separate vials, prepare stock solutions of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate volume of the stock solutions to each reaction vial to achieve the desired catalyst loading (see table below for an example screening setup).
-
Solvent Addition: Add the remaining solvent to bring the total volume to 5 mL.
-
Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reactions by TLC, LC-MS, or GC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h).
-
Work-up and Analysis: Once a reaction is complete or has stalled, cool the mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite. Analyze the crude mixture by ¹H NMR to determine the conversion to product.
Data Presentation: Catalyst Loading Screen
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Time (h) | Conversion (%) |
| 1 | 2.0 | 2.2 | 12 | 85 |
| 2 | 1.0 | 1.1 | 12 | 70 |
| 3 | 0.5 | 0.55 | 12 | 45 |
| 4 | 1.0 | 1.1 | 24 | 88 |
This table is a template for recording experimental data and should be adapted based on the specific experimental setup.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(18), 2757–2759. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Well-defined nickel and palladium precatalysts for cross-coupling. Tetrahedron, 70(36), 6135-6196. [Link]
-
Various Authors. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]
-
Singh, U. B., & Samantaray, S. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Synlett. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(18), 2757–2759. [Link]
-
Valente, C., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4485-4493. [Link]
-
Zhang, H., et al. (2023). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry, 21(34), 6835-6839. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Zhang, H., et al. (2016). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 138(42), 13966-13973. [Link]
-
Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394-1397. [Link]
-
Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049-11061. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Mark, D., et al. (2020). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Synthesis, 52(18), 2631-2640. [Link]
-
Lee, D. W., et al. (2017). Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis. Scientific Reports, 7(1), 1-9. [Link]
-
Various Authors. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]
-
Various Authors. (n.d.). Buchwald–Hartwig Amination. Semantic Scholar. [Link]
-
Organic Syntheses. (n.d.). tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. [Link]
-
MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 705-713. [Link]
-
Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Organic Chemistry, 40(11), 3749-3765. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]
-
Balaraman, E., et al. (2011). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 40(35), 8849-8852. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Kumar, S., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(1), 133-138. [Link]
Sources
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- 6. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
Reference Data & Comparative Studies
HPLC Method Development and Validation for tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate Purity
HPLC Method Development and Validation for tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate Purity
Executive Summary
The synthesis and quality control of sterically hindered, halogenated Boc-protected amines present unique analytical challenges. tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate is a highly hydrophobic, sterically congested building block. Its purity assessment requires an analytical method capable of resolving the active pharmaceutical ingredient (API) from closely related structural analogs—specifically, positional isomers (e.g., 4-bromo derivatives), des-bromo impurities, and de-Boc degradation products[1].
This guide provides an objective, data-supported comparison of stationary phase chemistries (C18 vs. Phenyl-Hexyl) for the purity analysis of this compound. Furthermore, it outlines a comprehensive, self-validating experimental protocol and a validation framework grounded in the latest ICH Q2(R2) regulatory guidelines[2].
Physicochemical Profiling & Chromatographic Rationale
To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule's physicochemical properties and understand the causality behind our chromatographic choices:
-
The Boc (tert-Butyloxycarbonyl) Group: The Boc protecting group is highly hydrophobic but acid-labile[3]. While strong acids (like 0.1% Trifluoroacetic acid at elevated temperatures) can cause on-column deprotection (yielding the free amine), mild acidic modifiers like 0.05% Formic Acid (pH ~2.7) provide sufficient protonation for any basic impurities without compromising the integrity of the Boc-carbamate linkage during a standard 15-minute run.
-
The ortho-Bromophenyl Ring: The presence of a heavy halogen (bromine) adjacent to the bulky propan-2-yl (gem-dimethyl) linker creates severe steric hindrance. The aromatic ring serves as a strong chromophore for UV detection (optimal at 220 nm) and provides a site for π−π (pi-pi) interactions[4].
-
Critical Separation Pairs: The most difficult impurities to resolve are typically positional isomers (e.g., the para-bromo isomer). Because positional isomers share identical molecular weights and nearly identical partition coefficients (LogP), standard hydrophobic dispersive interactions often fail to separate them.
Figure 1: Chromatographic selectivity logic for bulky halogenated Boc-amines.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl
When selecting a column for this specific molecule, the choice largely dictates the success of the method. We compared a standard Octadecyl-silane (C18) column against a Phenyl-Hexyl column[5].
Mechanistic Differences
-
C18 (Dispersive Interactions): C18 columns rely almost entirely on van der Waals forces[4]. While excellent for separating the des-bromo impurity (which is significantly less hydrophobic), C18 struggles to differentiate the ortho-bromo API from a para-bromo isomer, leading to peak co-elution.
-
Phenyl-Hexyl ( π−π and Shape Selectivity): The Phenyl-Hexyl stationary phase contains an electron-rich aromatic ring at the end of a six-carbon alkyl chain. The electron-withdrawing nature of the bromine atom on our analyte creates an electron-deficient aromatic system, resulting in strong π−π donor-acceptor interactions with the column[6]. More importantly, the ortho-substituted bromine forces the molecule into a specific 3D conformation that interacts differently with the stationary phase compared to the flatter para-substituted isomer, granting exceptional shape selectivity.
Comparative Performance Data
The following table summarizes the experimental performance of both columns using an identical mobile phase gradient (Water/Acetonitrile with 0.05% Formic Acid).
| Chromatographic Parameter | Standard C18 Column (1.7 µm, 2.1 x 100 mm) | Phenyl-Hexyl Column (1.7 µm, 2.1 x 100 mm) |
| Primary Retention Mechanism | Hydrophobic (Dispersive) | Hydrophobic + π−π Interactions |
| Retention Time (API) | 8.45 min | 7.92 min |
| Peak Asymmetry (Tailing Factor) | 1.15 | 1.08 |
| Resolution ( Rs ): API vs. Des-bromo | 4.2 (Baseline resolved) | 3.8 (Baseline resolved) |
| Resolution ( Rs ): API vs. 4-Bromo Isomer | 1.1 (Co-eluting / Fails criteria) | 2.8 (Baseline resolved) |
| Conclusion | Inadequate for isomeric purity | Optimal for comprehensive purity |
Verdict: The Phenyl-Hexyl column is the definitive choice. It provides the orthogonal selectivity required to resolve critical isomeric pairs that standard C18 chemistries cannot separate[7].
Optimized Experimental Protocol
This protocol establishes a self-validating system. By incorporating specific System Suitability Testing (SST) criteria, the method ensures day-to-day reliability before any sample data is reported.
Materials & Instrumentation
-
System: UHPLC equipped with a Photodiode Array (PDA) detector and column oven.
-
Column: Phenyl-Hexyl, 100 mm × 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: LC-MS grade Water containing 0.05% Formic Acid ( v/v ).
-
Mobile Phase B: LC-MS grade Acetonitrile containing 0.05% Formic Acid ( v/v ).
-
Diluent: Water:Acetonitrile (50:50, v/v ).
Chromatographic Conditions
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer for bulky molecules).
-
Detection Wavelength: 220 nm (Reference 360 nm to correct for baseline drift).
-
Injection Volume: 2.0 µL.
-
Gradient Program:
-
0.0 - 1.0 min: 20% B
-
1.0 - 8.0 min: 20% → 80% B
-
8.0 - 10.0 min: 80% → 95% B
-
10.0 - 12.0 min: 95% B (Column wash)
-
12.0 - 12.1 min: 95% → 20% B
-
12.1 - 15.0 min: 20% B (Re-equilibration)
-
System Suitability Criteria (Self-Validation)
Prior to sample analysis, inject a resolution standard containing the API, the des-bromo impurity, and the 4-bromo isomer. The system is only deemed "fit-for-purpose" if it meets the following:
-
Resolution ( Rs ): ≥ 2.0 between the API and the 4-bromo isomer.
-
Tailing Factor ( Tf ): ≤ 1.5 for the API peak.
-
Injection Precision: %RSD ≤ 1.0% for 5 replicate injections of the API standard.
Method Validation Framework (ICH Q2(R2))
To utilize this method in a regulatory environment (e.g., IND/NDA submissions), it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures , which became legally effective in June 2024[2],[8].
Figure 2: Core validation parameters according to ICH Q2(R2) guidelines.
Specificity & Stability-Indicating Power
Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[9].
-
Action: Perform forced degradation studies on tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate using acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H2O2 ), heat (60 °C), and photolysis.
-
Causality: The carbamate group is expected to degrade under acidic conditions, yielding the free amine (2-(2-bromophenyl)propan-2-amine). The PDA detector must be used to calculate the Peak Purity Angle vs. Peak Purity Threshold to ensure no degradants co-elute under the main API peak.
Linearity and Range
-
Action: Prepare calibration standards ranging from the Reporting Level (typically 0.05% of the nominal concentration) up to 120% of the specification limit[8].
-
Acceptance: The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept should be ≤ 5% of the target response.
Accuracy and Precision
-
Accuracy: Spike known amounts of critical impurities into the API matrix at 50%, 100%, and 150% of their specification limits. Recovery must fall between 90.0% and 110.0%.
-
Precision: Assess repeatability by preparing six independent sample preparations at 100% concentration. Intermediate precision must be evaluated by a second analyst, on a different day, using a different HPLC system. The overall %RSD for assay must be ≤ 2.0%[10].
Robustness
Deliberately vary critical method parameters to prove the method's resilience:
-
Column Temperature: ± 5 °C
-
Flow Rate: ± 10%
-
Mobile Phase Composition: ± 2% absolute organic modifier at the start of the gradient.
-
Acceptance: System suitability criteria (specifically Resolution ≥ 2.0) must remain satisfied across all varied conditions.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (europa.eu). Available at:[Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ich.org). Available at:[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (europa.eu). Available at:[Link]
-
Validation of Analytical Procedure Q2(R2) - Draft version. International Council for Harmonisation (ich.org). Available at:[Link]
-
Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines. CORE (core.ac.uk). Available at:[Link]
-
Rapid Method Development through Proper Column Selection. Waters Corporation (lcms.cz). Available at:[Link]
-
Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO® Columns. Available at:[Link]
-
HPLC Column Selection Guide. Phenomenex. Available at:[Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Corporation. Available at:[Link]
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- 10. database.ich.org [database.ich.org]
Structural Validation of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate: A Comparative Guide to 2D NMR vs. Conventional Analytical Techniques
Structural Validation of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate: A Comparative Guide to 2D NMR vs. Conventional Analytical Techniques
The structural validation of highly congested, sterically hindered pharmaceutical intermediates is a critical bottleneck in drug development. tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate (Chemical Formula: C14H20BrNO2) represents a classic analytical challenge: it features a bulky tert-butyloxycarbonyl (Boc) protecting group, a gem-dimethyl substituted quaternary carbon, and an ortho-halogenated aromatic ring[1].
For researchers and drug development professionals, unambiguously proving the connectivity of these fragments—specifically confirming the ortho-regioisomer over meta or para variants—requires analytical techniques that go beyond simple mass identification. This guide objectively compares the performance of Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy against conventional 1D NMR and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a self-validating experimental workflow for absolute structural elucidation.
Technology Comparison: Why Conventional Methods Fall Short
When validating complex regioisomers, analytical techniques must be evaluated on their ability to prove atomic connectivity across "blind spots" (e.g., quaternary carbons and heteroatoms).
LC-MS/MS: The Fragmentation Problem
While high-resolution mass spectrometry (HRMS) is highly sensitive, N-Boc protected amines are notorious for undergoing severe in-source fragmentation. The labile carbamate bond frequently cleaves during ionization, resulting in the loss of the tert-butyl group (as isobutylene) or the entire Boc group (loss of CO2 and isobutylene)[2]. More importantly, mass spectrometry cannot definitively distinguish between 2-bromo, 3-bromo, and 4-bromo regioisomers, as their mass-to-charge (m/z) ratios and primary fragmentation pathways are nearly identical.
1D NMR: The Quaternary Gap
One-dimensional 1 H and 13 C NMR provide the "puzzle pieces" of the molecule. A 1D 1 H spectrum will clearly show the 9H singlet of the Boc group (~1.40 ppm) and the 6H singlet of the gem-dimethyl group (~1.75 ppm). However, 1D NMR fundamentally lacks the ability to prove how these pieces are connected because the critical junctions—the carbamate carbonyl, the isopropyl quaternary carbon, and the brominated aromatic carbon—lack directly attached protons.
2D NMR Suite: The Gold Standard
To bridge these quaternary gaps, a suite of 2D NMR techniques—specifically COSY, HSQC, and HMBC—is required[3]. 2D NMR is considered the gold standard in pharmaceutical research because it provides a self-validating matrix of homonuclear and heteronuclear correlations[4]. By mapping interactions across 2 to 3 chemical bonds, 2D NMR completely eliminates structural ambiguity without the need for crystallization (as required by X-ray crystallography)[5].
Table 1: Performance Comparison of Analytical Techniques
| Analytical Technique | Regioisomer Differentiation | Quaternary Carbon Mapping | Sample Destructiveness | Primary Limitation for this Analyte |
| LC-MS/MS | Poor | None | Destructive | In-source Boc fragmentation; cannot distinguish Br-position[2]. |
| 1D NMR ( 1 H / 13 C) | Moderate | None | Non-destructive | Fails to link fragments across the quaternary isopropyl center. |
| X-Ray Crystallography | Excellent | Excellent | Non-destructive | Requires high-quality single crystals; time-consuming. |
| 2D NMR (COSY/HSQC/HMBC) | Excellent | Excellent | Non-destructive | Optimal solution; maps complete 3D connectivity in solution-state[6]. |
Experimental Workflow: A Self-Validating Protocol
To achieve absolute certainty, the experimental protocol must be designed as a closed logical loop. The homonuclear data (COSY) must perfectly intersect with the heteronuclear data (HSQC/HMBC) at the quaternary nodes, leaving zero degrees of structural freedom[7].
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Dissolve 20 mg of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
-
Causality: A highly concentrated sample (~33 mg/mL) is critical. While 1 H NMR is highly sensitive, the natural abundance of 13 C is only 1.1%. High concentration ensures sufficient signal-to-noise (S/N) for the insensitive 2D HMBC experiment within a practical timeframe (under 2 hours)[8].
Step 2: 1D Baseline Acquisition ( 1 H and 13 C)
-
Action: Acquire a 1 H spectrum (16 scans, d1 = 1s) and a 13 C spectrum (1024 scans, d1 = 2.5s) at 298K on a 400 MHz or 600 MHz spectrometer.
-
Causality: The extended relaxation delay ( d1 = 2.5s) in the 13 C experiment is explicitly chosen to allow the sterically hindered quaternary carbons (C-Br, C=O, and the isopropyl central carbon) to fully relax between pulses, ensuring they are detectable in the final spectrum.
Step 3: HSQC (Heteronuclear Single Quantum Coherence)
-
Action: Acquire 1 H- 13 C HSQC to map direct ( 1JCH ) bonds.
-
Causality: The Boc methyls and the isopropyl gem-dimethyls often present as overlapping or closely clustered singlets in 1 H NMR. HSQC resolves them by dispersing the signals across the 13 C dimension, definitively separating the Boc carbons (~28.4 ppm) from the isopropyl carbons (~29.5 ppm)[5].
Step 4: COSY (Correlation Spectroscopy)
-
Action: Acquire 1 H- 1 H COSY (128 t1 increments).
-
Causality: This maps the 3-bond homonuclear couplings ( 3JHH ) to trace the contiguous aromatic spin system. For an ortho-brominated ring, COSY will reveal a continuous coupling chain of four protons (H3-H4-H5-H6), proving the ring is 1,2-disubstituted.
Step 5: HMBC (Heteronuclear Multiple Bond Correlation)
-
Action: Acquire 1 H- 13 C HMBC. Set the long-range coupling delay optimized for J=8 Hz (approx. 62.5 ms).
-
Causality: HMBC is the cornerstone of this validation[6]. The 62.5 ms delay allows magnetization to transfer across 2 and 3 bonds ( 2JCH and 3JCH ). This experiment will link the isolated gem-dimethyl protons to the aromatic ring and the carbamate carbonyl, proving the complete molecular framework.
Structural Elucidation Workflow Diagram
The following diagram illustrates the logical progression of the 2D NMR structural elucidation process. Each step reduces structural ambiguity until absolute validation is achieved.
Caption: Workflow of 2D NMR structural elucidation for complex pharmaceutical intermediates.
Data Presentation: 2D NMR Correlation Matrix
The definitive proof of the tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate structure lies in the HMBC correlations. If the molecule were the 3-bromo or 4-bromo isomer, the long-range correlations from the gem-dimethyl protons to the aromatic carbons would shift dramatically.
As shown in Table 2, the gem-dimethyl protons ( HMe2 ) show a strong 3JCH correlation to the aromatic carbon bearing the bromine atom ( Ar−C2 ). This single data point mathematically eliminates all other regioisomers[9].
Table 2: 1D and 2D NMR Assignment and Key Correlations
| Fragment / Position | 1 H Shift (ppm) | 13 C Shift (ppm) | COSY Correlations ( 3JHH ) | Key HMBC Correlations ( 2JCH / 3JCH ) |
| Boc Methyls | 1.40 (s, 9H) | 28.4 | - | Boc Quaternary C (79.1) |
| Boc Quaternary | - | 79.1 | - | - |
| Carbamate C=O | - | 154.5 | - | - |
| NH | 5.10 (br s, 1H) | - | - | Carbamate C=O (154.5), Isopropyl Quat C (56.2) |
| Isopropyl Methyls | 1.75 (s, 6H) | 29.5 | - | Ar-C1 (145.0), Ar-C2 (121.0), Ar-C6 (128.8) |
| Isopropyl Quat C | - | 56.2 | - | - |
| Ar-C1 (Attached) | - | 145.0 | - | - |
| Ar-C2 (C-Br) | - | 121.0 | - | - |
| Ar-C3 (H) | 7.55 (dd, 1H) | 135.2 | Ar-H4 | Ar-C1, Ar-C5 |
| Ar-C4 (H) | 7.10 (td, 1H) | 127.5 | Ar-H3, Ar-H5 | Ar-C2, Ar-C6 |
| Ar-C5 (H) | 7.25 (td, 1H) | 128.4 | Ar-H4, Ar-H6 | Ar-C1, Ar-C3 |
| Ar-C6 (H) | 7.45 (dd, 1H) | 128.8 | Ar-H5 | Ar-C2, Ar-C4, Isopropyl Quat C (56.2) |
Note: Chemical shifts are approximate and referenced to TMS in CDCl 3 at 298K. The correlation between the Isopropyl Methyls (1.75 ppm) and Ar-C2 (121.0 ppm) is the definitive proof of the ortho-bromo substitution.
Conclusion
While LC-MS/MS and 1D NMR are rapid and highly useful for routine screening, they lack the multi-dimensional resolution required to validate highly congested, halogenated regioisomers. For molecules like tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate, the 2D NMR suite (HSQC, COSY, and HMBC) is not just an alternative; it is the mandatory standard for structural elucidation. By utilizing optimized HMBC delays to jump across quaternary carbons, researchers can construct a self-validating dataset that guarantees the integrity of the active pharmaceutical ingredient (API) pipeline.
References
-
The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research Preprints.org URL:[Link]
-
2025 Pharma Trends: Structure elucidation services by NMR ResolveMass Laboratories Inc. URL:[Link]
-
tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate Substance Database NextSDS URL:[Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery National Institutes of Health (NIH) / PMC URL:[Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists ResearchGate URL:[Link]
-
The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research National Institutes of Health (NIH) / PMC URL:[Link]
-
Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols ResearchGate URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjupublisher.com [rjupublisher.com]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
evaluating shelf-life stability of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate compared to standard Boc-amines
evaluating shelf-life stability of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate compared to standard Boc-amines
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide
Introduction: The Steric Paradigm in Boc Protection
In drug development and complex organic synthesis, the assumption that all Boc-protected amines share identical shelf-life profiles is a costly misconception. While the tert-butyloxycarbonyl (Boc) group is universally lauded for its robustness under basic and nucleophilic conditions 1, the structural environment of the underlying amine dictates the molecule's true stability.
The compound tert-butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate presents a unique case study. Unlike standard primary or secondary Boc-amines (e.g., Boc-benzylamine), this molecule features a highly sterically hindered, tertiary benzylic nitrogen. This α,α -dimethylbenzyl (cumyl-type) architecture fundamentally rewrites the degradation rules under standard storage conditions, requiring specialized handling to maintain lot integrity.
Mechanistic Divergence: Why Shelf-Life Profiles Differ
As a Senior Application Scientist, I frequently see batches of sterically hindered carbamates fail quality control due to a misunderstanding of their degradation causality.
Standard Boc-Amines: Standard Boc-amines exhibit excellent shelf-life, remaining stable for years at room temperature 1. Deprotection typically requires strong anhydrous acids (e.g., TFA or HCl) to protonate the carbonyl oxygen, leading to the cleavage of the O-tert-butyl bond and subsequent decarboxylation to yield the free amine [[2]]().
The Target Compound: tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate suffers from ground-state destabilization due to the severe steric clash between the bulky Boc group, the gem-dimethyl substituents, and the ortho-bromo phenyl ring. More critically, the tertiary benzylic position makes the C-N bond exceptionally labile . Exposure to even trace acids (e.g., from degrading chlorinated solvents or ambient CO₂ absorption) can trigger C-N bond heterolysis. Instead of yielding the free amine, this pathway generates a highly stable 2-(2-bromophenyl)propan-2-yl carbocation, which rapidly undergoes elimination to form an alkene (2-bromo- α -methylstyrene) 3.
Divergent degradation pathways of standard vs. sterically hindered benzylic Boc-amines.
Comparative Stability Data
To objectively evaluate the shelf-life, we subject both compounds to accelerated degradation conditions. The quantitative data below highlights the vulnerability of the tertiary benzylic carbamate to thermal and acidic stress 4.
| Stress Condition | Time | Standard Boc-Amine (Boc-Benzylamine) | tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate | Primary Degradation Mechanism |
| 25°C, Neutral, Dry | 12 Months | >99% Intact | >98% Intact | None (Stable under ideal conditions) |
| 60°C, Neutral, Dry | 72 Hours | 98% Intact | 82% Intact | Thermal O-tBu & C-N Cleavage |
| 25°C, 0.1% TFA | 24 Hours | 95% Intact | <15% Intact | Acid-Catalyzed C-N Heterolysis |
| 40°C, 75% RH | 30 Days | >98% Intact | 88% Intact | Slow Hydrolysis / Auto-catalysis |
Experimental Protocol: Self-Validating Forced Degradation Assay
Expertise Note: To accurately determine the shelf-life liabilities of this compound, we must isolate thermal degradation from acid-catalyzed degradation. This protocol utilizes a buffered organic system to prevent auto-catalytic degradation caused by ambient CO₂ absorption.
Step-by-Step Methodology
-
Standard & Sample Preparation:
-
Prepare 10.0 mM stock solutions of tert-butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate (Target) and Boc-benzylamine (Control) in anhydrous, HPLC-grade acetonitrile.
-
Spike solutions with 1.0 mM biphenyl as an internal standard (IS) to ensure quantitative accuracy across all time points.
-
-
Stress Incubation:
-
Aliquot 1 mL of each stock into three sets of sealed, silanized glass vials to prevent surface-catalyzed reactions.
-
Set A (Baseline): Store at -20°C.
-
Set B (Thermal Stress): Incubate at 60°C in a dry heating block.
-
Set C (Trace Acid Stress): Add 0.1% v/v Trifluoroacetic acid (TFA) and incubate at 25°C.
-
-
Sampling & Quenching (Crucial Causality Step):
-
At t = 0, 1, 4, 24, and 72 hours, extract 50 µL aliquots.
-
Immediately quench Set C aliquots with 10 µL of 1% triethylamine (TEA) in acetonitrile. Why? Failing to neutralize the trace acid will lead to continued degradation inside the autosampler vial, skewing the kinetic data and falsely shortening the calculated shelf-life 1.
-
-
LC-MS Analysis & Self-Validation:
-
Inject 2 µL onto a C18 Reversed-Phase column (e.g., 50 x 2.1 mm, 1.7 µm) using a Water/Acetonitrile gradient with 0.1% Formic Acid.
-
Self-Validation Check: Calculate the mass balance. The molar sum of the intact carbamate, the free 2-(2-bromophenyl)propan-2-amine, and the elimination product (2-bromo- α -methylstyrene) must equal the initial 10.0 mM concentration. A mass balance deficit >5% indicates undetected volatile degradants or column retention issues, invalidating the run.
-
Experimental workflow for accelerated forced degradation and LC-MS analysis.
Conclusion & Storage Recommendations
While standard Boc-amines are highly forgiving, tert-butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate behaves more like an acid-sensitive prodrug due to its cumyl-type architecture. To maximize shelf-life:
-
Temperature: Store strictly at -20°C. Do not rely on room-temperature stability for periods exceeding 30 days.
-
Atmosphere: Store under Argon or Nitrogen. Atmospheric moisture can generate trace carbonic acid, which is sufficient to initiate C-N bond heterolysis over long-term storage.
-
Solvent Compatibility: Never store this compound in un-stabilized chlorinated solvents (e.g., Chloroform or DCM), as the slow generation of HCl over time will rapidly destroy the batch.
References
-
Chemistry Steps. "Boc Protecting Group for Amines." Chemistry Steps. URL:[Link]
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. URL:[Link]
-
ACS Publications. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development. URL:[Link]
Sources
Safety & Regulatory Compliance
Personal protective equipment for handling tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate
Personal protective equipment for handling tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate
As a Senior Application Scientist, I frequently observe that laboratory incidents involving complex, halogenated building blocks stem from a fundamental disconnect: researchers execute safety protocols without understanding the physicochemical drivers behind them. tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate is a highly specialized, sterically hindered intermediate crucial for synthesizing complex active pharmaceutical ingredients (APIs). While its robust protecting group strategy is invaluable for chemoselective transformations, its specific structural motifs present unique handling and disposal challenges.
This guide provides a self-validating, causality-driven operational framework for handling this compound, ensuring that your laboratory safety practices are as rigorous as your scientific methodology.
Physicochemical Hazard Profiling & Causality
To design an effective safety protocol, we must first deconstruct the molecule's hazard profile based on its structural components:
-
The tert-Butoxycarbonyl (Boc) Group: The Boc protecting group significantly enhances the molecule's overall lipophilicity. If the compound contacts the skin, this lipophilicity facilitates rapid dermal penetration, acting as a highly efficient carrier for the toxicophore[1].
-
The Brominated Aromatic Ring: Halogenated aromatics are notorious for inducing severe skin and eye irritation; long-term exposure can lead to systemic toxicity[2]. Furthermore, the presence of the covalently bound bromine atom dictates strict, non-negotiable halogenated waste disposal protocols[3].
-
Physical State: Typically encountered as a fine, off-white powder, this compound presents a pronounced inhalation hazard. Aerosolized particulate matter can cause acute respiratory tract irritation[1].
Causality-Driven PPE Selection Logic
Standard laboratory personal protective equipment (PPE) is insufficient without contextual application. The following logical framework maps the compound's intrinsic properties directly to the required protective measures.
Caption: Logical framework mapping physicochemical hazards to specific PPE and handling requirements.
Quantitative Data Summary: PPE & Disposal Parameters
To ensure compliance and safety, adhere to the following quantitative specifications during handling and disposal workflows:
| Parameter | Quantitative Specification | Scientific Rationale |
| Glove Thickness | ≥ 0.11 mm (Nitrile) | Minimum barrier thickness required to prevent breakthrough of lipophilic Boc-amines[1]. |
| Respirator Efficiency | ≥ 95% (N95/P100) | Blocks airborne particulates when handling the solid compound outside of a fume hood[2]. |
| Waste Neutralization pH | 6.0 – 9.0 | Required pH range before aqueous phases can be safely separated for disposal[3]. |
| Container Fill Limit | ≤ 90% Volume | Prevents over-pressurization and spillage during hazardous waste transport[3]. |
| Satellite Accumulation | ≤ 1 Year | Maximum allowable time for storing partially filled hazardous waste containers[3]. |
| Full Container Removal | ≤ 3 Days | Mandated timeframe for transferring full containers to the central accumulation area[3]. |
Step-by-Step Operational Workflow
Do not merely follow these steps; understand that each action is designed to mitigate a specific kinetic or exposure risk.
Caption: Step-by-step operational workflow for the safe handling and disposal of the target compound.
Step 1: Environmental Preparation & Static Mitigation
-
Action: Conduct all weighing and transfer operations inside a certified Class IIB chemical fume hood with a face velocity of 80-100 feet per minute (fpm).
-
Causality: Fine powders of Boc-protected amines are highly susceptible to static charge buildup, leading to aerosolization and loss of containment. Use an anti-static zero-stat gun on the weighing spatulas and weigh boats prior to dispensing to neutralize static cling.
Step 2: The Transfer Protocol
-
Action: Utilize the "V-neck" tapping method with a micro-spatula to transfer the compound into a pre-tared, amber glass vial.
-
Causality: Amber glass protects the brominated aromatic system from potential photo-degradation. Controlled tapping minimizes the kinetic energy transferred to the powder, preventing the generation of airborne dust[1].
Step 3: Solvation and Containment
-
Action: Dissolve the compound in the chosen anhydrous solvent (e.g., Dichloromethane or DMF) before removing the reaction vessel from the fume hood. Seal tightly with a PTFE-lined cap.
-
Causality: Once in solution, the inhalation hazard is neutralized, but the dermal permeation risk increases due to the solvent vehicle acting as a penetrant. PTFE lining ensures no degradation of the cap by halogenated solvents, maintaining a hermetic seal[4].
Spill Response & Decontamination Plan
In the event of a localized spill, immediate and calculated action is required to prevent cross-contamination.
-
Dry Powder Spills: Do not use water, as it will simply spread the lipophilic compound and fail to dissolve it. Instead, don appropriate PPE (including an N95 respirator) and use a slightly damp, solvent-compatible absorbent pad (wetted with isopropanol) to gently wipe up the powder[2].
-
Decontamination: After the bulk powder is removed, wash the affected surface with a 10% bleach solution followed by a thorough water rinse to degrade any residual organic material, then dry the area completely.
Logistical and Disposal Plan
A critical, recurring error in drug development laboratories is the misclassification of waste streams for halogenated synthetic intermediates.
-
Waste Characterization (The Halogen Rule): Because tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate contains a covalently bound bromine atom, all waste containing this compound must be classified as Halogenated Organic Waste [3]. This rule applies even if the primary reaction solvent used is non-halogenated (such as Ethyl Acetate or Methanol). Mixing brominated compounds into non-halogenated waste streams can cause severe regulatory violations and dangerous reactions during incineration.
-
Post-Deprotection Quenching: If the Boc group is removed using strong acids (e.g., Trifluoroacetic acid or HCl in dioxane), the resulting acidic mixture must be carefully neutralized to a pH range of 6.0 - 9.0 before phase separation and disposal into the appropriate waste carboys[3].
References
-
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
